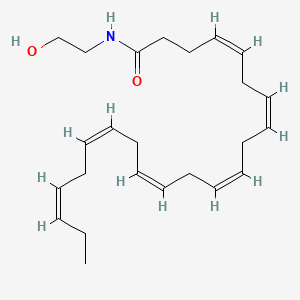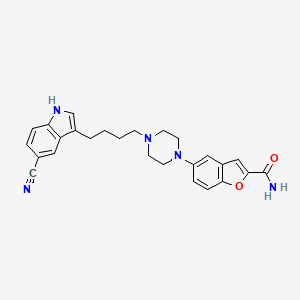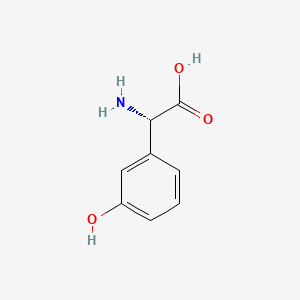
(S)-3-Hydroxyphenylglycine
Übersicht
Beschreibung
(S)-3-Hydroxyphenylglycine is an amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-3-hydroxyphenylglycine. In
Wissenschaftliche Forschungsanwendungen
“(S)-3-Hydroxyphenylglycine” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . .
In terms of its scientific applications, “(S)-3-Hydroxyphenylglycine” is known to be an agonist at group I metabotropic glutamate receptors (mGluR), specifically mGluR 1 . It does not have an effect at mGluR 2 or mGluR 4 .
The specific scientific field for this application would be neuroscience, as metabotropic glutamate receptors play a crucial role in the central nervous system .
The application of “(S)-3-Hydroxyphenylglycine” involves its use as a pharmacological tool for investigating the role of metabotropic glutamate receptors in the central nervous system . The methods of application or experimental procedures would likely involve in vitro or in vivo studies using this compound as an agonist to activate mGluR 1 and observe the resulting effects.
In addition to its role as an agonist at group I metabotropic glutamate receptors (mGluR), specifically mGluR 1 , “(S)-3-Hydroxyphenylglycine” has been used in a study related to neuronal activity or synaptic transmission . In this study, the addition of “(S)-3-Hydroxyphenylglycine” (250–500 μM) significantly prolonged the synchronized burst duration, primarily via a marked increase in the number of secondary bursts . These prolonged discharges ranged from 1 to 7 seconds in duration , suggesting that “(S)-3-Hydroxyphenylglycine” may have potential applications in studies investigating neuronal activity or synaptic transmission.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxyphenylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



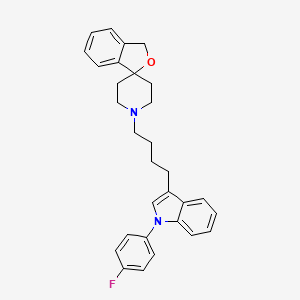
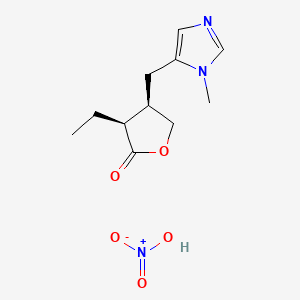
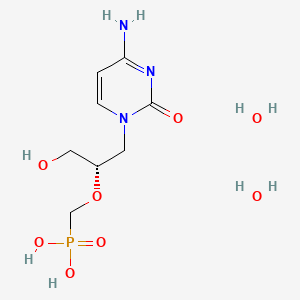
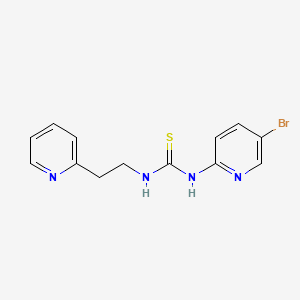
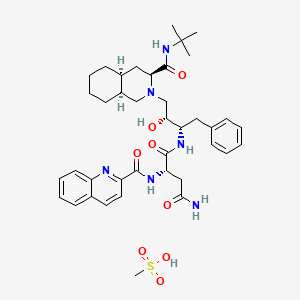
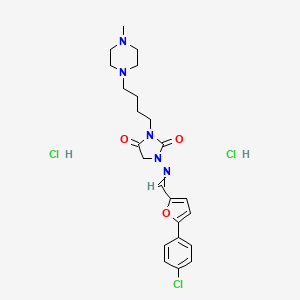
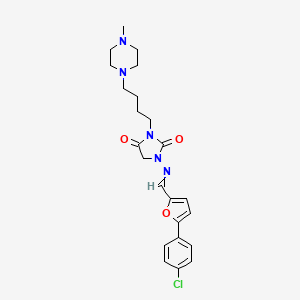
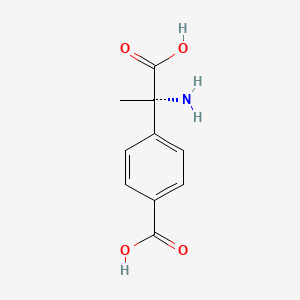
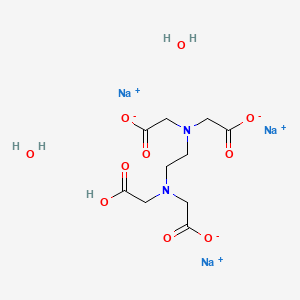
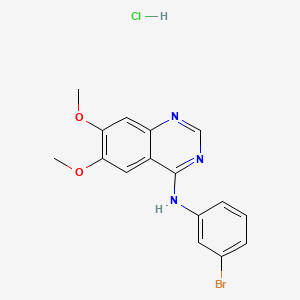
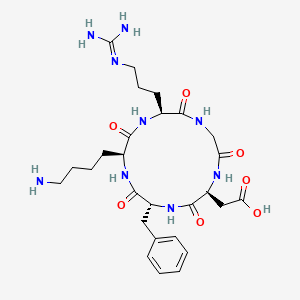
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
